molecular formula C19H16N2O5 B8776767 N-(4-Hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)glycine CAS No. 916171-77-2

N-(4-Hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)glycine

Cat. No. B8776767
CAS RN: 916171-77-2
M. Wt: 352.3 g/mol
InChI Key: VZWBCVNPMRVNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)glycine is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916171-77-2

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

VZWBCVNPMRVNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure glass reaction flask which included top threads for a screw cap lid can be fitted with a magnetic stirrer, charged with 4e, glycine (about 3 molar equivalents), methanol, and a sodium methoxide solution (with 1.2 molar eqivalents NaOCH3) and sealed. The reaction can then be heated to 110° C. for at least 6 h during which time the reaction forms a yellow suspension. The reaction can then be cooled to 20-25° C. and evaluated by HPLC. The reaction can be continued until less than 1% 4e remains as determined by HPLC, filtered, washed with methanol, dried under vacuum, dissolved in water and extracted with ethyl acetate to remove impurities to below 0.1%. The ethyl acetate can be removed and an acetic acid solution (with 3 molar eqivalents acetic acid) can be added over one hour. The suspension can be stirred at room temperature for at least 3 hours, filtered, and the solid washed with water (3×), cold acetone (5-10° C., 2×) and evaluated for impurities by HPLC. If acetone removable impurities are present, the flask can be charged with acetone and refluxed for at least 8 h, slowly cooled to 5-10° C., stirred for at least 2-3 h, filtered, washed with cold acetone (5-10° C., 3×) and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid.
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